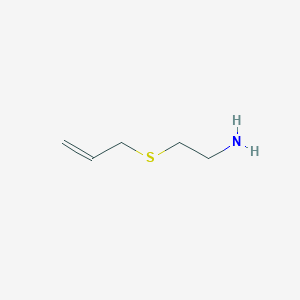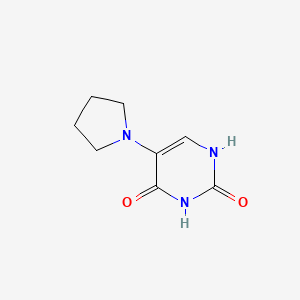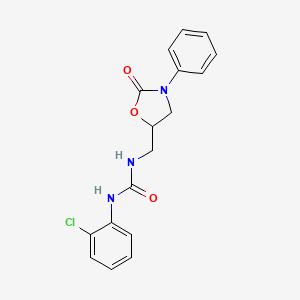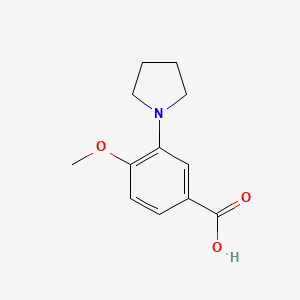
2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine, also known as 2-(allylsulfanyl)ethanamine hydrochloride, is a chemical compound with the CAS Number: 1221726-24-4 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of this compound is C5H11NS . The InChI code is 1S/C5H11NS.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H . This indicates that the molecule consists of a two-carbon ethanamine group attached to a sulfur atom, which is further connected to a prop-2-en-1-yl group.科学的研究の応用
Novel Synthesis Methods
A study by Merkul and Müller (2006) introduces a novel consecutive three-component synthesis of oxazoles starting from propargyl amine, showcasing an innovative method in organic chemistry that leverages 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine for the synthesis of complex heterocyclic compounds. This method is based on an amidation-coupling-cycloisomerization (ACCI) sequence, highlighting its potential in creating pharmacologically relevant structures (Merkul & Müller, 2006).
Corrosion Inhibition Studies
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on several thiazole and thiadiazole derivatives, including this compound, to predict their corrosion inhibition performances on iron. This research demonstrates the compound's potential in developing new materials for protecting metals against corrosion, a critical aspect in extending the life of infrastructure and machinery (Kaya et al., 2016).
Material Science and Polymer Research
In the field of material science and polymer research, Ferruti et al. (2000) explored the use of poly(amido-amine)s carrying functional groups derived from this compound. Their study focused on the correlation between physicochemical and biological properties of these polymers, showing their potential as endosomolytic agents. This research opens new avenues for developing biomedical materials with enhanced cellular interaction properties (Ferruti et al., 2000).
Catalysis and Organic Transformations
Anjanappa et al. (2008) highlighted the application of 2-(Trimethylsilyl)ethanesulfonyl amide, a derivative of this compound, in the palladium-catalyzed amination of aryl halides. This study underscores the compound's relevance in facilitating the synthesis of anilines and related functional groups, crucial intermediates in pharmaceutical manufacturing (Anjanappa et al., 2008).
Hydrogen Transfer Reactions
Alonso, Riente, and Yus (2011) discussed the use of nickel nanoparticles in hydrogen transfer reactions, where this compound could serve as a potential substrate. Their findings reveal the compound's utility in environmentally friendly reduction reactions, presenting a safer alternative to traditional reduction methods involving hazardous materials (Alonso, Riente, & Yus, 2011).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-prop-2-enylsulfanylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-2-4-7-5-3-6/h2H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWBFUNZJZFKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)

![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)
![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)
![2-methyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2952663.png)
![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)